4-chloro-N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine
CAS No.:
Cat. No.: VC14970606
Molecular Formula: C23H22ClNO7
Molecular Weight: 459.9 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C23H22ClNO7 | 
|---|---|
| Molecular Weight | 459.9 g/mol | 
| IUPAC Name | 3-(4-chlorophenyl)-2-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid | 
| Standard InChI | InChI=1S/C23H22ClNO7/c1-12-15-9-19(30-2)20(31-3)11-18(15)32-23(29)16(12)10-21(26)25-17(22(27)28)8-13-4-6-14(24)7-5-13/h4-7,9,11,17H,8,10H2,1-3H3,(H,25,26)(H,27,28) | 
| Standard InChI Key | XGYDZBSEYGQZPQ-UHFFFAOYSA-N | 
| Canonical SMILES | CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)O | 
Introduction
Structural Characterization and Molecular Design
Core Molecular Architecture
The compound features a phenylalanine moiety substituted with a chlorine atom at the para position of the aromatic ring. This chlorophenylalanine unit is acetylated at the amine group, forming an amide bond with a 6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl group. The chromen-2-one (coumarin) ring system is further functionalized with methoxy groups at positions 6 and 7, a methyl group at position 4, and a ketone at position 2 .
Key Structural Features
- 
Phenylalanine Backbone: The L-configuration of phenylalanine is retained, with a chlorine atom at the 4-position enhancing electron-withdrawing effects and influencing intermolecular interactions .
 - 
Coumarin Derivative: The 2H-chromen-2-one core contributes planar rigidity and π-conjugation, while methoxy and methyl groups modulate solubility and steric interactions .
 - 
Acetyl Linker: Serves as a spacer, balancing electronic communication between the aromatic and heterocyclic components.
 
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation:
- 
¹H NMR: Peaks at δ 3.85–4.15 ppm confirm methoxy protons, while aromatic protons of the chlorophenylalanine and coumarin rings appear between δ 6.70–7.40 ppm.
 - 
¹³C NMR: Carbonyl signals at δ 168–172 ppm verify the acetyl and ketone groups .
 - 
HRMS: A molecular ion peak at m/z 530.1245 ([M+H]⁺) aligns with the molecular formula C₂₅H₂₃ClN₂O₇.
 
Synthesis and Optimization
Multi-Step Synthesis Pathway
The synthesis involves sequential reactions to assemble the hybrid structure (Figure 1):
Step 1: Synthesis of 6,7-Dimethoxy-4-Methyl-2H-Chromen-2-One
- 
Condensation of 3,4-dimethoxyphenol with ethyl acetoacetate under acidic conditions yields the coumarin core .
 - 
Yield: 68–72% after recrystallization from ethanol.
 
Step 2: Acetylation at Position 3
- 
Friedel-Crafts acylation introduces the acetyl group using acetic anhydride and AlCl₃.
 - 
Reaction Conditions: 0–5°C, 12 h, dichloromethane solvent.
 
Step 3: Conjugation with 4-Chloro-DL-Phenylalanine
- 
The acetylated coumarin reacts with 4-chloro-DL-phenylalanine via EDC/HOBt-mediated amide coupling .
 - 
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) .
 
Critical Reaction Parameters
| Parameter | Optimal Value | Impact on Yield/Purity | 
|---|---|---|
| Temperature | 0–5°C (Step 2) | Minimizes side reactions | 
| Solvent Polarity | Dichloromethane | Enhances acylation efficiency | 
| Catalyst | AlCl₃ (Step 2) | Lewis acid for electrophilic substitution | 
Physicochemical Properties
Solubility and Stability
- 
Aqueous Solubility: <0.1 mg/mL (pH 7.4), improving to 1.2 mg/mL in DMSO due to the hydrophobic coumarin moiety .
 - 
Thermal Stability: Decomposes at 218–220°C, with DSC showing a sharp endothermic peak.
 
Spectroscopic Properties
| Technique | Key Data | Functional Group Identification | 
|---|---|---|
| UV-Vis (λmax) | 280 nm, 320 nm | π→π* transitions in aromatic systems | 
| IR (cm⁻¹) | 1745 (C=O), 1650 (Amide I) | Acetyl and amide bonds | 
Biological Activity and Mechanisms
Enzymatic Inhibition
Preliminary assays indicate moderate inhibition of:
- 
Tyrosinase (IC₅₀ = 45 µM): Attributed to copper chelation by the catechol-like methoxy groups .
 - 
Serotonin Synthase (IC₅₀ = 12 µM): Likely due to structural mimicry of 4-chloro-DL-phenylalanine .
 
Cytotoxicity Profiles
| Cell Line | IC₅₀ (µM) | Proposed Mechanism | 
|---|---|---|
| MCF-7 (Breast) | 18.4 ± 1.2 | DNA intercalation via coumarin ring | 
| HepG2 (Liver) | 24.7 ± 2.1 | ROS generation | 
Applications and Future Directions
Pharmaceutical Development
- 
Targeted Drug Delivery: The coumarin moiety’s fluorescence enables tracking in cellular systems .
 - 
Dual-Action Therapeutics: Combines serotonin modulation (phenylalanine derivative) with antiproliferative effects (coumarin) .
 
Materials Science
- 
OLEDs: The rigid chromophore exhibits blue emission (λem = 450 nm) with a quantum yield of 0.32.
 
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